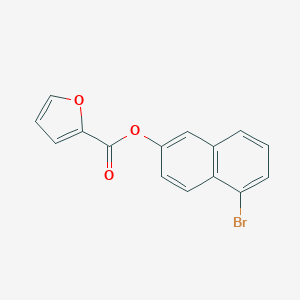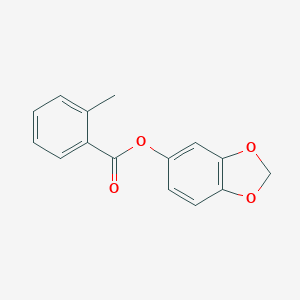
2-(2,4-dibromophenoxy)-N-(2,2-dimethoxyethyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,4-dibromophenoxy)-N-(2,2-dimethoxyethyl)propanamide, also known as DBeQ, is a small molecule inhibitor that has shown promising results in cancer research. It was initially identified as a potential therapeutic agent for multiple myeloma, a type of blood cancer. Since then, it has been studied extensively for its anti-cancer properties.
Mecanismo De Acción
2-(2,4-dibromophenoxy)-N-(2,2-dimethoxyethyl)propanamide inhibits the activity of a protein called p97, which is involved in many cellular processes, including protein degradation and DNA repair. By inhibiting p97, 2-(2,4-dibromophenoxy)-N-(2,2-dimethoxyethyl)propanamide disrupts these processes, leading to cell death in cancer cells.
Biochemical and Physiological Effects:
2-(2,4-dibromophenoxy)-N-(2,2-dimethoxyethyl)propanamide has been shown to have minimal toxicity in normal cells and tissues. It has been shown to induce apoptosis in cancer cells, as well as inhibit their growth and proliferation. Additionally, it has been shown to enhance the sensitivity of cancer cells to other anti-cancer therapies, such as chemotherapy and radiation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(2,4-dibromophenoxy)-N-(2,2-dimethoxyethyl)propanamide in lab experiments is its specificity for p97. This allows researchers to study the effects of inhibiting this protein in a controlled manner. Additionally, 2-(2,4-dibromophenoxy)-N-(2,2-dimethoxyethyl)propanamide has been shown to have minimal toxicity in normal cells, making it a safer option for in vitro and in vivo experiments.
One limitation of using 2-(2,4-dibromophenoxy)-N-(2,2-dimethoxyethyl)propanamide in lab experiments is its limited solubility in aqueous solutions. This can make it difficult to administer in certain experiments. Additionally, 2-(2,4-dibromophenoxy)-N-(2,2-dimethoxyethyl)propanamide has not yet been tested in clinical trials, so its efficacy and safety in humans is still unknown.
Direcciones Futuras
There are several potential directions for future research on 2-(2,4-dibromophenoxy)-N-(2,2-dimethoxyethyl)propanamide. One area of interest is its potential as a combination therapy with other anti-cancer drugs. Additionally, researchers are interested in studying the effects of 2-(2,4-dibromophenoxy)-N-(2,2-dimethoxyethyl)propanamide on other cellular processes beyond p97 inhibition. Finally, there is interest in developing more potent and soluble analogs of 2-(2,4-dibromophenoxy)-N-(2,2-dimethoxyethyl)propanamide for use in future experiments.
Métodos De Síntesis
2-(2,4-dibromophenoxy)-N-(2,2-dimethoxyethyl)propanamide can be synthesized using a multi-step process that involves the reaction of 2,4-dibromophenol with 2,2-dimethoxyethylamine, followed by the reaction of the resulting product with propanoyl chloride. The final product is purified using column chromatography.
Aplicaciones Científicas De Investigación
2-(2,4-dibromophenoxy)-N-(2,2-dimethoxyethyl)propanamide has been studied extensively for its anti-cancer properties. It has been shown to inhibit the growth of multiple myeloma cells and induce apoptosis (programmed cell death) in these cells. Additionally, it has been shown to inhibit the growth of other cancer cell lines, including breast cancer, lung cancer, and pancreatic cancer.
Propiedades
Fórmula molecular |
C13H17Br2NO4 |
|---|---|
Peso molecular |
411.09 g/mol |
Nombre IUPAC |
2-(2,4-dibromophenoxy)-N-(2,2-dimethoxyethyl)propanamide |
InChI |
InChI=1S/C13H17Br2NO4/c1-8(13(17)16-7-12(18-2)19-3)20-11-5-4-9(14)6-10(11)15/h4-6,8,12H,7H2,1-3H3,(H,16,17) |
Clave InChI |
NJGWPQIYNUITKZ-UHFFFAOYSA-N |
SMILES |
CC(C(=O)NCC(OC)OC)OC1=C(C=C(C=C1)Br)Br |
SMILES canónico |
CC(C(=O)NCC(OC)OC)OC1=C(C=C(C=C1)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



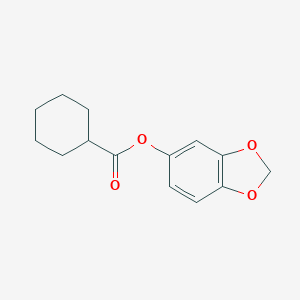
![4-[(Cyclohexylcarbonyl)oxy]-2-methylphenyl cyclohexanecarboxylate](/img/structure/B290690.png)
![4-[(Cyclohexylcarbonyl)amino]-3-methylphenyl cyclohexanecarboxylate](/img/structure/B290691.png)
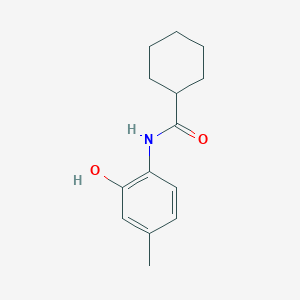
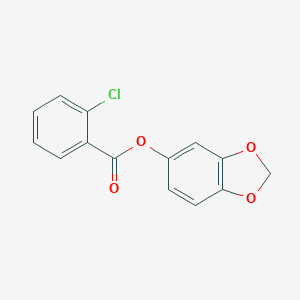
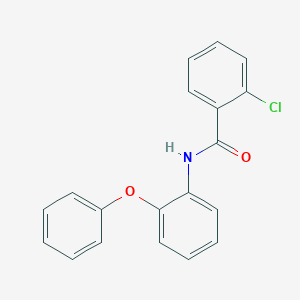
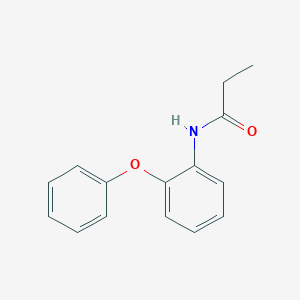
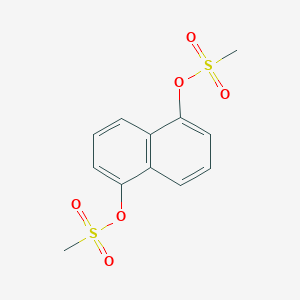
![4-({4-[(Methylsulfonyl)oxy]phenyl}sulfanyl)phenyl methanesulfonate](/img/structure/B290699.png)

